An In-depth Technical Guide to the Chemical Properties of 1-Iodo-3,3-dimethylbutane
An In-depth Technical Guide to the Chemical Properties of 1-Iodo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Iodo-3,3-dimethylbutane, a haloalkane with the chemical formula C6H13I, serves as a valuable intermediate in organic synthesis.[1] Its unique steric hindrance, owing to the bulky t-butyl group, significantly influences its reactivity, particularly in nucleophilic substitution reactions. This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, synthesis protocols, and safety information for 1-iodo-3,3-dimethylbutane, tailored for professionals in research and drug development.
Chemical and Physical Properties
1-Iodo-3,3-dimethylbutane is a colorless liquid widely utilized in organic synthesis.[2] The physical and chemical properties of 1-iodo-3,3-dimethylbutane are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H13I | [1][3][4][5] |
| Molecular Weight | 212.07 g/mol | [1][3][4] |
| CAS Number | 15672-88-5 | [3][4][6] |
| Appearance | Clear, colorless to yellow liquid | [7] |
| Boiling Point | 174.5°C (estimate) | [6] |
| Melting Point | -68.15°C (estimate) | [6] |
| Density | 1.4200 g/mL (estimate) | [6] |
| Refractive Index | 1.4900 | [6] |
| Monoisotopic Mass | 212.00620 Da | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-iodo-3,3-dimethylbutane.
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra for 1-iodo-3,3-dimethylbutane are available and can be sourced from chemical suppliers like Aldrich Chemical Company.[3] The spectra would exhibit characteristic peaks for C-H and C-I bond vibrations.
Reactivity and Reaction Mechanisms
The reactivity of 1-iodo-3,3-dimethylbutane is dominated by nucleophilic substitution reactions, where the iodine atom is displaced by a nucleophile.[1]
Nucleophilic Substitution (SN2) Reactions:
Due to its structure as a primary alkyl halide, 1-iodo-3,3-dimethylbutane is expected to undergo SN2 reactions. However, the presence of the bulky t-butyl group at the β-position creates significant steric hindrance, dramatically reducing the reaction rate compared to unbranched primary alkyl halides like 1-iodobutane.[1] The relative rate of reaction is decreased by approximately three orders of magnitude.[1] Despite this steric impediment, the SN1 pathway is highly unfavorable due to the instability of the resulting primary carbocation.[1]
A significant application of its reactivity is the conversion to 3,3-dimethylbutyraldehyde, a precursor for further organic synthesis, which is typically carried out using dimethyl sulfoxide (B87167) (DMSO) and a base.[1]
SN2 Reaction of 1-Iodo-3,3-dimethylbutane
Cross-Coupling Reactions:
1-Iodo-3,3-dimethylbutane can participate in nickel-catalyzed cross-coupling reactions. These reactions proceed through a radical chain mechanism where the alkyl halide undergoes single-electron activation to form an alkyl radical.[1]
Experimental Protocols
Synthesis of 1-Iodo-3,3-dimethylbutane via Appel-type Halogenation:
A common method for the synthesis of 1-iodo-3,3-dimethylbutane is the reaction of 3,3-dimethyl-1-butanol (B44104) with triphenylphosphine (B44618) (PPh3) and iodine (I2).[1] This reaction proceeds via an SN2 mechanism where iodide displaces an activated oxyphosphonium species.[1]
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethyl-1-butanol and triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Iodine: Slowly add a solution of iodine in the same solvent to the reaction mixture. The addition is typically done at 0 °C to control the exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
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Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 1-iodo-3,3-dimethylbutane.
Synthesis of 1-Iodo-3,3-dimethylbutane
Safety Information
1-Iodo-3,3-dimethylbutane is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3]
GHS Hazard Classification:
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Flammable liquids: Category 3[3]
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Acute toxicity, Oral: Category 4[3]
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Acute toxicity, Dermal: Category 4[3]
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Skin corrosion/irritation: Category 2[3]
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Serious eye damage/eye irritation: Category 2[3]
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Acute toxicity, Inhalation: Category 4[3]
Precautionary Statements:
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Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
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Keep container tightly closed.
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Wear protective gloves, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
It is crucial to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Buy 1-Iodo-3,3-dimethylbutane | 15672-88-5 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Iodo-3,3-dimethylbutane | C6H13I | CID 14824899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 1-IODO-3,3-DIMETHYLBUTANE | 15672-88-5 [chemicalbook.com]
- 7. labproinc.com [labproinc.com]
